molecular formula C9H16N2O B1293033 1-(Cyclopropylcarbonyl)piperidin-3-amine CAS No. 1114596-39-2

1-(Cyclopropylcarbonyl)piperidin-3-amine

Cat. No.: B1293033
CAS No.: 1114596-39-2
M. Wt: 168.24 g/mol
InChI Key: WLLZJPLISPRNPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the oxidation-reduction reaction . The specific preparation procedures can be found in chemical literature, but generally, the process involves the following steps:

    Starting Materials: Cyclopropylcarbonyl chloride and piperidin-3-amine.

    Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under an inert atmosphere like nitrogen.

    Procedure: The cyclopropylcarbonyl chloride is added dropwise to a solution of piperidin-3-amine in an appropriate solvent (e.g., dichloromethane) at a controlled temperature. The mixture is then stirred for several hours to ensure complete reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(Cyclopropylcarbonyl)piperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropylcarbonyl)piperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can interact with enzymes and proteins, potentially affecting their function. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

1-(Cyclopropylcarbonyl)piperidin-3-amine can be compared with other similar compounds, such as:

    1-(Cyclopropylcarbonyl)piperidine: Lacks the amine group, which may affect its reactivity and applications.

    1-(Cyclopropylcarbonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and uses.

    1-(Cyclopropylcarbonyl)morpholine: Features a morpholine ring, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which combines the cyclopropylcarbonyl group with a piperidin-3-amine framework, offering distinct chemical and biological properties .

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLZJPLISPRNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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